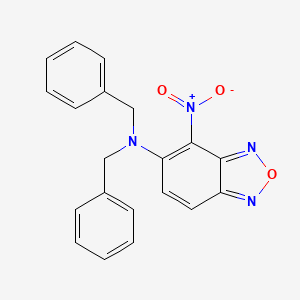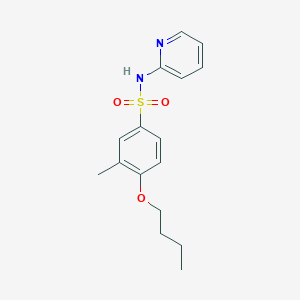![molecular formula C16H13ClFNO3 B5203923 ethyl 4-[(2-chloro-6-fluorobenzoyl)amino]benzoate](/img/structure/B5203923.png)
ethyl 4-[(2-chloro-6-fluorobenzoyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[(2-chloro-6-fluorobenzoyl)amino]benzoate, also known as ethyl 2-chloro-6-fluoro-N-(4-ethoxyphenyl)benzamide, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
Ethyl 4-[(2-chloro-6-fluorobenzoyl)amino]benzoate has been studied for its potential applications in various scientific fields. In the field of medicine, this compound has been investigated for its potential as an anti-cancer agent. Studies have shown that this compound has anti-proliferative effects on cancer cells, making it a promising candidate for further research.
In addition to its anti-cancer properties, ethyl 4-[(2-chloro-6-fluorobenzoyl)amino]benzoate 4-[(2-chloro-6-fluorobenzoyl)amino]benzoate has also been studied for its potential use as an insecticide. Research has shown that this compound has insecticidal properties against various insects, including mosquitoes and fruit flies.
作用機序
The mechanism of action of ethyl 4-[(2-chloro-6-fluorobenzoyl)amino]benzoate 4-[(2-chloro-6-fluorobenzoyl)amino]benzoate is not fully understood. However, studies have suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In the case of insecticidal properties, this compound is believed to act as a neurotoxin, disrupting the nervous system of insects and leading to their death.
Biochemical and Physiological Effects:
Studies have shown that ethyl 4-[(2-chloro-6-fluorobenzoyl)amino]benzoate 4-[(2-chloro-6-fluorobenzoyl)amino]benzoate has minimal toxicity in mammalian cells, making it a promising candidate for further research. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
One advantage of using ethyl 4-[(2-chloro-6-fluorobenzoyl)amino]benzoate 4-[(2-chloro-6-fluorobenzoyl)amino]benzoate in lab experiments is its potential as an anti-cancer agent. This compound has shown anti-proliferative effects on cancer cells, making it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its potential toxicity to non-target organisms. Further studies are needed to fully understand the potential risks associated with using this compound.
将来の方向性
There are several future directions for research on ethyl 4-[(2-chloro-6-fluorobenzoyl)amino]benzoate 4-[(2-chloro-6-fluorobenzoyl)amino]benzoate. One area of research could focus on the development of this compound as an anti-cancer agent. Further studies are needed to fully understand the mechanism of action of this compound and its potential as a cancer treatment.
Another area of research could focus on the development of this compound as an insecticide. Studies have shown that this compound has insecticidal properties against various insects, making it a promising candidate for further research.
Overall, ethyl 4-[(2-chloro-6-fluorobenzoyl)amino]benzoate 4-[(2-chloro-6-fluorobenzoyl)amino]benzoate is a compound with significant potential in various scientific fields. Further research is needed to fully understand its properties and potential applications.
合成法
The synthesis of ethyl 4-[(2-chloro-6-fluorobenzoyl)amino]benzoate 4-[(2-chloro-6-fluorobenzoyl)amino]benzoate involves the reaction of 2-chloro-6-fluorobenzoyl chloride with 4-ethoxyaniline in the presence of triethyl 4-[(2-chloro-6-fluorobenzoyl)amino]benzoateamine and ethyl 4-[(2-chloro-6-fluorobenzoyl)amino]benzoate acetate. The resulting product is then purified using column chromatography to obtain the final compound.
特性
IUPAC Name |
ethyl 4-[(2-chloro-6-fluorobenzoyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO3/c1-2-22-16(21)10-6-8-11(9-7-10)19-15(20)14-12(17)4-3-5-13(14)18/h3-9H,2H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJGYWQPKIJAQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[(2-chloro-6-fluorobenzoyl)amino]benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}naphthalene](/img/structure/B5203848.png)
![methyl 3-{[2-(3-bromophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5203861.png)

![1-[3-(2,4-dichlorophenoxy)propyl]pyrrolidine](/img/structure/B5203864.png)
![5-[(3,4-difluorophenoxy)methyl]-N-[1-(4-pyridinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B5203869.png)
![N-ethyl-1-[2-(3-fluorophenyl)ethyl]-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B5203872.png)
![2-{[3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid](/img/structure/B5203875.png)
![ethyl 5-(3-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5203880.png)
![1-ethyl-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B5203887.png)

![1-[2-(2,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B5203904.png)

![8-ethoxy-4,4-dimethyl-5-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5203917.png)
